Cas no 86-68-0 (Quininic acid)
Quininic acid Properties
Names and Identifiers
-
- 4-Quinolinecarboxylicacid, 6-methoxy-
- 6-Methoxyquinoline-4-carboxylic Acid
- 6-Methoxy-4-Quinolinecarboxylic Acid
- 6-Methoxy-quinoline-4-carboxylic acid
- QUININIC ACID
- 4-Quinolinecarboxylic acid,6-methoxy
- 6-Methoxy-chinolin-4-carbonsaeure
- 6-Methoxycinchoninic acid
- 6-Methoxyquinoline4-Carboxylic Acid
- Cinchoninic acid,6-methoxy
- Cinchoninic acid, 6-methoxy-
- 4-Quinolinecarboxylic acid, 6-methoxy-
- FS902DD40C
- Quininic acid [MI]
- Chininsaure
- 6-Methoxy-4-quinolinecarboxylicacid
- Prestwick0_001103
- Prestwick2_001103
- Prestwick1_001103
- Oprea1_238538
- SPBio_003083
- XXLFLUJXWKXUGS-UHFFFAOYSA-N
- HMS157
- Quininic Acid
- 6-Methoxy-4-quinolinecarboxylic acid (ACI)
- Cinchoninic acid, 6-methoxy- (6CI, 7CI, 8CI)
- NSC 403610
- CAS-86-68-0
- HMS1571M08
- HY-N7354
- MFCD00024013
- NSC-403610
- CS-0113794
- SB39106
- SCHEMBL39557
- 4-Quinolinecarboxylicacid,6-methoxy-
- 86-68-0
- SY055224
- NCGC00016341-01
- Z1508915640
- Q27278170
- CHEMBL1396390
- DTXCID70274458
- DB-008493
- AE-562/43287134
- NSC403610
- M2751
- AS-41373
- DTXSID70323339
- EN300-629989
- UNII-FS902DD40C
- AKOS022505953
- +Expand
-
- MFCD00024013
- XXLFLUJXWKXUGS-UHFFFAOYSA-N
- 1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)
- O=C(C1C2C(=CC=C(C=2)OC)N=CC=1)O
Computed Properties
- 203.05800
- 1
- 4
- 2
- 203.058
- 15
- 244
- 0
- 0
- 0
- 0
- 0
- 1
- 1.7
- nothing
- 0
- 59.4
Experimental Properties
- 1.94160
- 59.42000
- 8062
- 1.4950 (estimate)
- 341.49°C (rough estimate)
- 280°C(dec.)(lit.)
- 0.0±0.9 mmHg at 25°C
- 186.9 °C
- Solubility Slightly soluble in water, cold ethanol, ether
- 5.53(at 25℃)
- Yellow I uorescent (4.0) to blue I uorescent (5.0)
- 1.2621 (rough estimate)
Quininic acid Security Information
- GHS07
- H303+H313+H333
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- warning
Quininic acid Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quininic acid Price
Quininic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Solvents: Water ; 5 min, 16 - 20 bar, 190 - 200 °C
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
1.2 Solvents: Tetrahydrofuran ; < 20 °C
1.3 Reagents: Oxygen ; 3 h, 0 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Circuit 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
2.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ; < 20 °C
2.3 Reagents: Oxygen ; 3 h, 0 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Circuit 10
1.2 Reagents: Oxygen ; 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
2.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
3.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ; < 20 °C
3.3 Reagents: Oxygen ; 3 h, 0 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Circuit 11
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
2.2 Reagents: Oxygen ; 24 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
3.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
4.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ; < 20 °C
4.3 Reagents: Oxygen ; 3 h, 0 °C → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Circuit 12
1.2 Solvents: Dichloromethane
1.3 -45 °C; -45 °C → rt; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
3.2 Reagents: Oxygen ; 24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
4.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
5.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ; < 20 °C
5.3 Reagents: Oxygen ; 3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Circuit 13
1.2 Solvents: Dichloromethane ; 40 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.4 Reagents: Water ; 0 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
3.2 Reagents: Oxygen ; 24 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
4.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
5.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ; < 20 °C
5.3 Reagents: Oxygen ; 3 h, 0 °C → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Circuit 14
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C
2.2 Solvents: Dichloromethane ; 40 min, -78 °C
2.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
2.4 Reagents: Water ; 0 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
4.2 Reagents: Oxygen ; 24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
5.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
6.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ; < 20 °C
6.3 Reagents: Oxygen ; 3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Synthetic Circuit 15
1.2 Solvents: Tetrahydrofuran ; 1 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; 20 min, rt
1.4 Reagents: Water , Sodium borohydride ; 10 min, rt; 4 h, rt
1.5 Reagents: Water
2.1 Reagents: 2,6-Di-tert-butylpyridine Solvents: Dichloromethane ; -45 °C; 20 min, -45 °C
2.2 Solvents: Dichloromethane
2.3 -45 °C; -45 °C → rt; 16 h, rt
3.1 Reagents: Potassium hydroxide Solvents: Acetonitrile , tert-Butanol ; 0 °C; 24 h, 0 °C
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ; 15 min, 180 °C
4.2 Reagents: Oxygen ; 24 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
5.1 Reagents: Benzophenone , Potassium tert-butoxide Solvents: Toluene ; 16 h, reflux; reflux → 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
6.1 Reagents: Potassium tert-butoxide , Oxygen Solvents: Isopropanol , Tetrahydrofuran ; 1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ; < 20 °C
6.3 Reagents: Oxygen ; 3 h, 0 °C → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; 0 °C
Quininic acid Raw materials
- Sodium 2-oxopropanoate
- 1(2H)-Quinolinecarboxylic acid, 4-[(2R,3R)-3-[[(3R,4S)-3-ethenyl-1-[[2-(trimethylsilyl)ethoxy]carbonyl]-4-piperidinyl]methyl]-2-oxiranyl]-6-methoxy-, 2-(trimethylsilyl)ethyl ester
- Quinine
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- 2,4-Quinolinedicarboxylic acid, 6-methoxy-
- 2-(Trimethylsilyl)ethanol
- Trifluoromethanesulfonic Anhydride
- 5-methoxy-2,3-dihydro-1H-indole-2,3-dione
- 6-Methoxy-4-methylquinoline
- 6-Methoxy-4-methylcarbostyril
- (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo3.2.1octane
- 2-Chloro-6-methoxy-4-methylquinoline
- Quininone
- 1-Piperidinecarboxylic acid, 3-ethenyl-4-(2-oxoethyl)-, 2-(trimethylsilyl)ethyl ester, (3R,4S)-
-
Quininic acid Preparation Products
Quininic acid Suppliers
Quininic acid Related Literature
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1. 275. Modified cinchona alkaloids. Part VII. The constitution of niquidineE. M. Gibbs,T. A. Henry J. Chem. Soc. 1939 1294
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T. S. Work J. Chem. Soc. 1947 222
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3. Organic chemistry
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4. Formula index
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Zekai Fan,Chong Wang,Ting Yang,Tianlin Gao,Dan Wang,Xiaoyan Zhao,Xiaofei Guo,Duo Li Food Funct. 2022 13 7251
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Yi Yang,Tao Zhao,Tao Zhang RSC Adv. 2021 11 29519
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Wei-Yuan Wang,Xiao-Han Ju,Xiu-Fen Zhao,Xiao-Dong Li,Shu-Ping Li,Fu-Gui Song RSC Adv. 2018 8 8130
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Jian Xu,Han Yang,Chengdong Nie,Tao Wang,Xiangyu Qin,Jie Yang,Yuanhang Chang,Siming Nie,Yujie Fu RSC Adv. 2023 13 29438
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William Solomon J. Chem. Soc. 1941 77